molecular formula C9H7NO4 B105588 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 34954-65-9

8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B105588
CAS RN: 34954-65-9
M. Wt: 193.16 g/mol
InChI Key: ZPTOZGCACQWXJX-UHFFFAOYSA-N
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Patent
US05948775

Procedure details

To a chilled (0-5° C.) solution of 30.0 g (0.180 mol) of 2-amino-3-methoxybenzoic acid (Aldrich Chemicals) in 500 mL of tetrahydrofuran was added 17.8 g (0.0600 mol) of triphosgene. A precipitate formed upon addition. The ice bath was removed after 15 minutes, and the reaction mixture was stirred for 1 hour at room temperature. The reaction mixture was poured into 1000 mL of water and stirred for thirty minutes. The product (mp 267-268° C.) was filtered and amounted to 32.9 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[C:14](Cl)([O:16]C(=O)OC(Cl)(Cl)Cl)Cl>O1CCCC1>[CH3:12][O:11][C:10]1[C:2]2[NH:1][C:14]([O:5][C:4](=[O:6])[C:3]=2[CH:7]=[CH:8][CH:9]=1)=[O:16]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1OC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate formed upon addition
CUSTOM
Type
CUSTOM
Details
The ice bath was removed after 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 1000 mL of water
STIRRING
Type
STIRRING
Details
stirred for thirty minutes
FILTRATION
Type
FILTRATION
Details
The product (mp 267-268° C.) was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=CC=CC2=C1NC(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.